Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride
Overview
Description
Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a cyclohexyloxy group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclohexyloxy group is introduced through an etherification reaction, while the hydroxypropyl chain is added via a hydroxylation process. The final step involves the esterification of the piperidine ring with ethyl chloroformate, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a secondary amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl chain can yield a ketone or carboxylic acid, while reduction of the piperidine ring can produce a secondary amine.
Scientific Research Applications
Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(3-cyclopentyloxy-2-hydroxypropyl)piperidine-4-carboxylate: Similar structure but with a cyclopentyloxy group instead of a cyclohexyloxy group.
Ethyl 1-(3-methoxy-2-hydroxypropyl)piperidine-4-carboxylate: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
Ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 1-(3-cyclohexyloxy-2-hydroxypropyl)piperidine-4-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4.ClH/c1-2-21-17(20)14-8-10-18(11-9-14)12-15(19)13-22-16-6-4-3-5-7-16;/h14-16,19H,2-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYGMICAYQOGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2CCCCC2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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